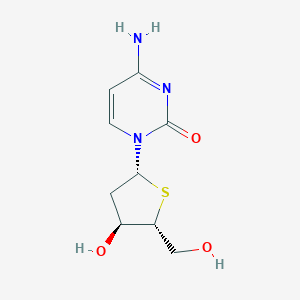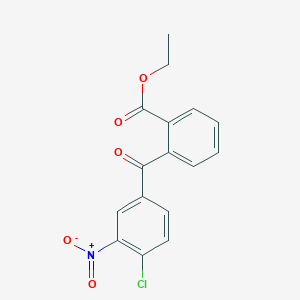![molecular formula C19H26N4O B142432 4-[[4-(Diethylamino)phenyl]diazenyl]-2-propoxyaniline CAS No. 126335-33-9](/img/structure/B142432.png)
4-[[4-(Diethylamino)phenyl]diazenyl]-2-propoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[4-(Diethylamino)phenyl]diazenyl]-2-propoxyaniline is an organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is known for its applications in various fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-(Diethylamino)phenyl]diazenyl]-2-propoxyaniline typically involves the following steps:
Diazotization: The process begins with the diazotization of 4-amino-3-propoxyphenylamine. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with N,N-diethylbenzenamine in an alkaline medium. This step is carried out at a controlled temperature to ensure the formation of the azo bond (-N=N-).
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The use of automated systems allows for precise control over temperature, pH, and reaction time.
Chemical Reactions Analysis
Types of Reactions
4-[[4-(Diethylamino)phenyl]diazenyl]-2-propoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid. This reaction typically leads to the cleavage of the azo bond, resulting in the formation of corresponding nitro compounds.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite or hydrogen in the presence of a catalyst. This reaction converts the azo group into primary amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. For example, nitration, sulfonation, and halogenation can be carried out under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium dithionite in aqueous medium or hydrogen gas with a palladium catalyst.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens for halogenation.
Major Products
Oxidation: Nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
4-[[4-(Diethylamino)phenyl]diazenyl]-2-propoxyaniline has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances. It is also employed in the study of reaction mechanisms and kinetics.
Biology: Utilized in staining techniques for microscopy to visualize cellular components. It is also used in the development of biosensors.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent due to its ability to interact with biological molecules.
Industry: Applied in the textile industry for dyeing fabrics. It is also used in the production of colored plastics and inks.
Mechanism of Action
The mechanism of action of 4-[[4-(Diethylamino)phenyl]diazenyl]-2-propoxyaniline involves its interaction with various molecular targets. The azo group (-N=N-) can undergo reduction in biological systems, leading to the formation of amines that can interact with proteins, nucleic acids, and other biomolecules. This interaction can result in changes in the structure and function of these molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Amino-3-methoxyphenyl)azo)-N,N-diethylbenzenamine
- 4-((4-Amino-3-ethoxyphenyl)azo)-N,N-diethylbenzenamine
- 4-((4-Amino-3-butoxyphenyl)azo)-N,N-diethylbenzenamine
Comparison
Compared to its analogs, 4-[[4-(Diethylamino)phenyl]diazenyl]-2-propoxyaniline exhibits unique properties due to the presence of the propoxy group. This group influences the compound’s solubility, reactivity, and interaction with other molecules. For instance, the propoxy group can enhance the compound’s solubility in organic solvents, making it more suitable for certain industrial applications. Additionally, the electronic effects of the propoxy group can alter the compound’s reactivity in chemical reactions, leading to different products compared to its analogs.
Properties
CAS No. |
126335-33-9 |
|---|---|
Molecular Formula |
C19H26N4O |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
4-[[4-(diethylamino)phenyl]diazenyl]-2-propoxyaniline |
InChI |
InChI=1S/C19H26N4O/c1-4-13-24-19-14-16(9-12-18(19)20)22-21-15-7-10-17(11-8-15)23(5-2)6-3/h7-12,14H,4-6,13,20H2,1-3H3 |
InChI Key |
LFSOVPPPUIKUBZ-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)N(CC)CC)N |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)N(CC)CC)N |
Synonyms |
4-((4-AMINO-3-N-PROPOXY-PHENYL)AZO)-N,N-DIETHYLANILINE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(1R,2R)-3,3-diethoxy-2-(hydroxymethyl)cyclobutyl]methanol](/img/structure/B142361.png)










